

physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Isopropyl-3-methyl-1H-pyrazole

Cat. No.: B175165

[Get Quote](#)

An In-depth Technical Guide to 5-isopropyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-isopropyl-3-methyl-1H-pyrazole** (CAS No: 132558-01-1), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document collates available experimental data, provides predicted properties from computational models, and outlines a plausible experimental protocol for its synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data from structurally related pyrazole derivatives to offer a robust understanding of its characteristics.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituents on the pyrazole ring play a crucial role in modulating the compound's physicochemical properties and biological activity. **5-**

isopropyl-3-methyl-1H-pyrazole, with its specific substitution pattern, presents an interesting candidate for further investigation in drug discovery and development programs. This guide aims to provide a detailed repository of its known and predicted properties to facilitate such research.

Physicochemical Properties

The physicochemical properties of **5-isopropyl-3-methyl-1H-pyrazole** are summarized in the tables below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions due to the limited published experimental data for this specific compound.

General Properties

Property	Value	Source
IUPAC Name	5-isopropyl-3-methyl-1H-pyrazole	-
CAS Number	132558-01-1	[1] [2]
Molecular Formula	C ₇ H ₁₂ N ₂	[1] [2]
Molecular Weight	124.18 g/mol	[2]
Appearance	Solid or liquid	

Thermal Properties

Property	Value	Source
Melting Point	58-59 °C	Vendor Data
Boiling Point	124-126 °C at 14 mmHg	Vendor Data

Solubility

No experimental solubility data for **5-isopropyl-3-methyl-1H-pyrazole** has been found in publicly available literature. The following are predicted values.

Solvent	Predicted Solubility
Water	Slightly soluble
Ethanol	Soluble
Chloroform	Soluble
Dimethyl Sulfoxide	Soluble

Acidity

No experimental pKa data for **5-isopropyl-3-methyl-1H-pyrazole** has been found. The following is a predicted value.

Property	Predicted Value
pKa	~14-15 (for the N-H proton)

Chemical Properties and Spectral Data

The chemical reactivity of **5-isopropyl-3-methyl-1H-pyrazole** is characteristic of the pyrazole ring system. The N-H proton can be deprotonated by a strong base, and the ring can undergo electrophilic substitution, although the positions of substitution will be directed by the existing alkyl groups.

Predicted Spectral Data

No experimental spectra for **5-isopropyl-3-methyl-1H-pyrazole** are publicly available. The following are predicted spectral characteristics and comparisons with structurally similar compounds.

3.1.1. ^1H NMR Spectroscopy (Predicted)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
N-H	11-13	br s
C4-H	~5.9	s
CH (isopropyl)	~3.0	septet
CH ₃ (isopropyl)	~1.2	d
CH ₃ (at C3)	~2.2	s

For comparison, the experimental ¹H NMR spectrum of the closely related 3,5-dimethyl-1H-pyrazole in CDCl₃ shows a singlet at δ 5.90 ppm for the C4-H proton and a singlet at δ 2.25 ppm for the two methyl groups.[3]

3.1.2. ¹³C NMR Spectroscopy (Predicted)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C5	~150
C3	~145
C4	~105
CH (isopropyl)	~28
CH ₃ (isopropyl)	~23
CH ₃ (at C3)	~13

In the experimental ¹³C NMR spectrum of 3,5-dimethyl-1H-pyrazole in CDCl₃, the signals for C3/C5 appear at δ 148.1 ppm and the C4 signal is at δ 106.4 ppm. The methyl carbons appear at δ 12.9 and 11.8 ppm.[3]

3.1.3. Infrared (IR) Spectroscopy (Predicted)

Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H stretch	3100-3300 (broad)
C-H stretch (aliphatic)	2850-3000
C=N stretch	1550-1600
C=C stretch	1450-1500

The experimental IR spectrum of 3,5-dimethylpyrazole shows characteristic bands in these regions.[4]

3.1.4. Mass Spectrometry (Predicted)

Fragment	Predicted m/z
[M] ⁺	124
[M-CH ₃] ⁺	109
[M-C ₃ H ₇] ⁺	81

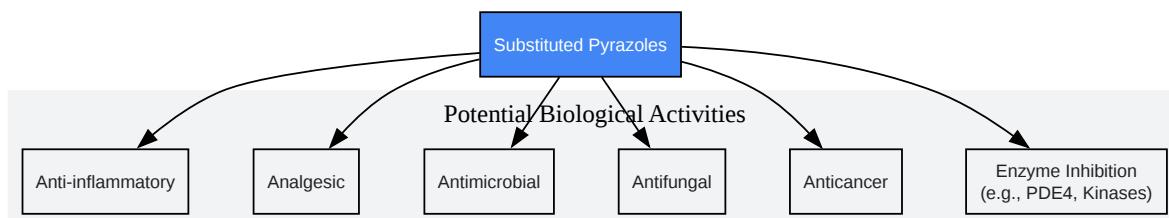
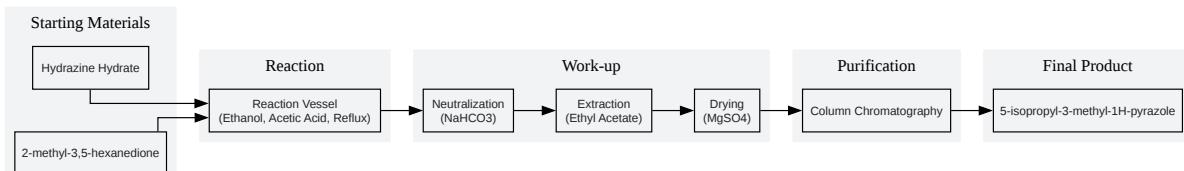
Experimental Protocols

Proposed Synthesis of 5-isopropyl-3-methyl-1H-pyrazole

A common and effective method for the synthesis of 3,5-disubstituted pyrazoles is the condensation of a β -diketone with hydrazine.[5] The following is a proposed experimental protocol for the synthesis of **5-isopropyl-3-methyl-1H-pyrazole** based on this general method.

4.1.1. Materials

- 2-methyl-3,5-hexanedione (the β -diketone precursor)
- Hydrazine hydrate
- Ethanol
- Glacial acetic acid (catalyst)



- Sodium bicarbonate (for neutralization)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous magnesium sulfate

4.1.2. Procedure

- To a solution of 2-methyl-3,5-hexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
- Add a catalytic amount of glacial acetic acid to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield **5-isopropyl-3-methyl-1H-pyrazole**.

4.1.3. Characterization

The synthesized compound should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The obtained spectral data should be compared with the predicted values provided in Section 3.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Isopropyl-3-methyl-1H-pyrazole | 132558-01-1 [sigmaaldrich.com]
- 2. 5-Isopropyl-3-methyl-1h-pyrazole - CAS:132558-01-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. rsc.org [rsc.org]
- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]

- To cite this document: BenchChem. [physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175165#physical-and-chemical-properties-of-5-isopropyl-3-methyl-1h-pyrazole\]](https://www.benchchem.com/product/b175165#physical-and-chemical-properties-of-5-isopropyl-3-methyl-1h-pyrazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com